molecular formula C8H7Br2ClO B13681366 1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene

1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene

Cat. No.: B13681366
M. Wt: 314.40 g/mol
InChI Key: WFRWZMWPVMLCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene is an organic compound with a complex structure that includes bromine, chlorine, and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more efficient brominating agents and solvents is also considered to minimize environmental impact and improve safety .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens and methoxy groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with a methoxy group, allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C8H7Br2ClO

Molecular Weight

314.40 g/mol

IUPAC Name

1-bromo-5-(bromomethyl)-2-chloro-3-methoxybenzene

InChI

InChI=1S/C8H7Br2ClO/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,4H2,1H3

InChI Key

WFRWZMWPVMLCTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CBr)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.